Aluminum Diethylphosphinate
Overview
Description
Aluminum diethylphosphinate is a chemical compound with the formula Al(C4H10O2P)3. It is a white powder known for its excellent flame-retardant properties. This compound is widely used in engineering plastics, such as polyamides, polyesters, thermosets, and elastomers, due to its ability to enhance flame resistance without compromising the material’s mechanical properties .
Mechanism of Action
Target of Action
Aluminum Diethylphosphinate primarily targets polymers, particularly those that are highly flammable such as polyamides, polyesters, thermosets, and elastomers . The compound acts as a flame retardant, contributing to the charring of the polymer matrix, thereby protecting the substrate against heat and oxygen attack .
Mode of Action
The mode of action of this compound involves both the gas phase and the condensed phase. In the condensed phase, this compound contributes to the formation of a condensed phase of non-flammable liquid diaphragm, which coats the surface of the combustion to insulate the air, achieving a flame retardant effect .
Biochemical Pathways
The biochemical pathways affected by this compound involve the thermal degradation of the polymer. The compound decomposes to form volatile diethyl phosphinic acid and an aluminum phosphate residue, which acts as a barrier for fuel and heat transport . This process results in the formation of a stable char layer that acts as a physical barrier to prevent the heat and oxygen from entering the matrix during combustion .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its thermal stability and how it affects its bioavailability in the target material. The compound has high thermal stability , which means it can withstand high temperatures without breaking down until it reaches a temperature above 300°C . This property is crucial for its effectiveness as a flame retardant in various high-temperature applications.
Result of Action
The result of this compound’s action is the enhanced flame retardancy of the target material. It lowers the initial decomposition temperature and increases the char residual of the material . In the presence of this compound, the heat release rate and smoke density grade of the coatings are decreased significantly . This leads to improved fire safety performance of the material .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of oxygen. Its effectiveness as a flame retardant increases under high-temperature conditions due to its high thermal stability . Furthermore, the compound’s flame retardant properties can be enhanced by the presence of other flame retardant additives like melamine polyphosphate or melamine cyanurate . The compound’s action can also be influenced by the morphology of the flame retardant, which can be manipulated to achieve a balance between satisfactory flame retardancy and superior mechanical properties .
Biochemical Analysis
Biochemical Properties
Its flame-retardant properties suggest that it may interact with certain enzymes, proteins, and other biomolecules in a way that inhibits combustion processes .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, Aluminum Diethylphosphinate has been shown to have high thermal stability This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aluminum diethylphosphinate typically involves the reaction of diethyl phosphinic acid with aluminum salts. One common method includes:
Mixing ammonium hypophosphite with an organic solvent: and adding a catalyst.
Introducing ethylene and hydrogen bromide gas: into the solution under controlled temperature and pressure conditions.
Adjusting the pH: of the resulting diethyl phosphinic acid solution and reacting it with an aluminum salt to form this compound.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale manufacturing. For example, Clariant Chemicals has developed commercial production lines that ensure high purity and conversion rates while maintaining cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Aluminum diethylphosphinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminum phosphate and diethyl phosphinic acid.
Decomposition: At temperatures above 300°C, it decomposes to release volatile diethyl phosphinic acid and aluminum phosphate residue.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate can be used to oxidize this compound.
High temperatures: are required for its decomposition.
Major Products:
Scientific Research Applications
Aluminum diethylphosphinate has a wide range of applications in scientific research and industry:
Biology and Medicine: While its primary use is in materials science, its flame-retardant properties can be beneficial in medical devices and equipment that require stringent fire safety standards.
Industry: It is extensively used in the electronics industry for components such as switches, plugs, and structural parts.
Comparison with Similar Compounds
- Aluminum hypophosphite
- Aluminum diisobutylphosphinate
- Melamine polyphosphate
- Melamine cyanurate
Comparison:
- Aluminum hypophosphite has lower thermal stability and tends to produce toxic phosphine gas, making it less desirable compared to aluminum diethylphosphinate .
- Aluminum diisobutylphosphinate exhibits good thermal stability and high efficiency in flame-retarding polyamides but has a lower phosphorus content .
- Melamine polyphosphate and melamine cyanurate are often used in combination with this compound to enhance flame-retardant properties .
This compound stands out due to its balanced performance in both the condensed and gas phases, making it a highly effective and versatile flame retardant.
Properties
CAS No. |
225789-38-8 |
---|---|
Molecular Formula |
C4H11AlO2P |
Molecular Weight |
149.08 g/mol |
IUPAC Name |
aluminum;diethylphosphinate |
InChI |
InChI=1S/C4H11O2P.Al/c1-3-7(5,6)4-2;/h3-4H2,1-2H3,(H,5,6); |
InChI Key |
GNQAGTIQCCWTSZ-UHFFFAOYSA-N |
SMILES |
CCP(=O)(CC)[O-].CCP(=O)(CC)[O-].CCP(=O)(CC)[O-].[Al+3] |
Canonical SMILES |
CCP(=O)(CC)O.[Al] |
225789-38-8 | |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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